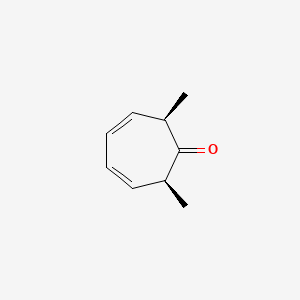
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chiral organic compound with a unique seven-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by selective reduction and methylation steps. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cycloheptadienes.
科学的研究の応用
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
(2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups and applications.
(2R,7S)-2,7-Difluorocycloheptan-1-one: Another seven-membered ring compound with fluorine substituents, used in different chemical contexts.
Uniqueness
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific ring structure and the presence of two methyl groups at distinct positions. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
85236-00-6 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
(2S,7R)-2,7-dimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8+ |
InChIキー |
LQCRMLKFLQSYFH-OCAPTIKFSA-N |
異性体SMILES |
C[C@@H]1C=CC=C[C@@H](C1=O)C |
正規SMILES |
CC1C=CC=CC(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


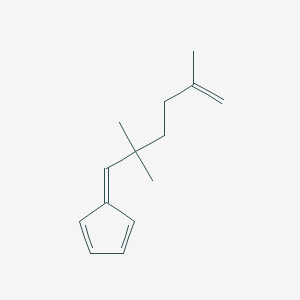
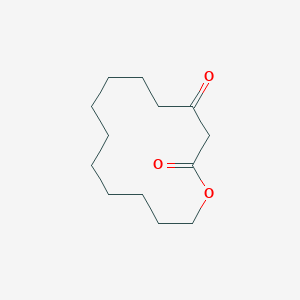
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
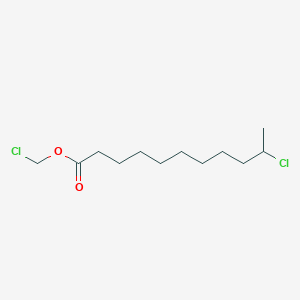
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
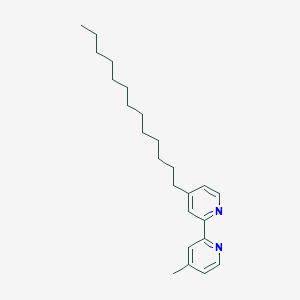
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
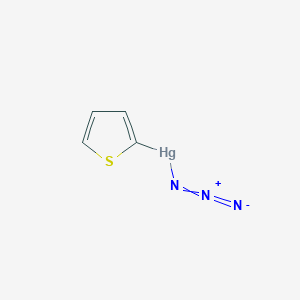
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
